molecular formula C14H19N3O3 B1408002 5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde CAS No. 1707357-96-7

5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde

Cat. No.: B1408002
CAS No.: 1707357-96-7
M. Wt: 277.32 g/mol
InChI Key: KQNZXPUUEPMIKT-UHFFFAOYSA-N
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Description

5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde typically involves a multi-step process. One common method starts with the nitration of benzaldehyde to introduce the nitro group. This is followed by the formation of the piperidine ring through a series of cyclization reactions. The dimethylamino group is then introduced via nucleophilic substitution reactions. The overall reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized piperidine compounds.

Scientific Research Applications

5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde: Similar in structure but with a picolinaldehyde moiety instead of nitrobenzaldehyde.

    5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde: Contains a nicotinaldehyde group, offering different reactivity and applications.

Uniqueness

5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is unique due to its combination of a nitro group and a piperidine ring with a dimethylamino substituent. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-[4-(dimethylamino)piperidin-1-yl]-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-3-4-14(17(19)20)11(9-13)10-18/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNZXPUUEPMIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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